Dermoglaucin
Description
Contextualization within Fungal Secondary Metabolites
Fungi are known to produce a vast and diverse array of chemical compounds known as secondary metabolites. mdpi.comfrontiersin.org These molecules are not directly involved in the normal growth and development of the fungus but often confer a competitive advantage in their natural environment. mdpi.com Fungal secondary metabolites belong to several major chemical families, including polyketides, terpenoids, and non-ribosomal peptides. mdpi.comunam.edu.na Dermoglaucin falls into the category of polyketides, specifically the anthraquinone (B42736) class. These compounds are often pigmented, contributing to the vibrant colors observed in many fungal species. mdpi.com
This compound is one of many anthraquinone derivatives produced by fungi, alongside related compounds such as emodin (B1671224), dermocybin (B13127996), and dermorubin. researchgate.netresearchgate.net These pigments are particularly characteristic of certain mushroom genera, like Cortinarius (and its subgenus Dermocybe). researchgate.netresearchgate.net The production of these compounds can be influenced by various factors, and they are believed to play roles in the fungus's defense against other organisms. frontiersin.org The study of these fungal pigments is part of a broader interest in natural products for various applications, driven by their chemical diversity and biological activities. nih.gov
Historical Perspective of Discovery and Early Academic Inquiry
The initial isolation and structural elucidation of this compound and other related anthraquinone pigments from fungi date back to mid-20th century research. Early studies focused on identifying the chemical constituents responsible for the coloration of mushrooms in the Dermocybe group. capes.gov.br These investigations laid the groundwork for understanding the chemical diversity of anthraquinones within these fungi.
This compound has been identified in various fungal species, including those of the genus Cortinarius and endophytic fungi. mdpi.complantsjournal.com For instance, it has been detected in extracts of Cortinarius semisanguineus and Cortinarius sanguineus. researchgate.netmdpi.com Research has also identified this compound in an endophytic fungus, Trichoderma atroviride, isolated from a medicinal plant. plantsjournal.com The presence of this compound across different fungal species highlights the widespread capacity of fungi to synthesize these types of compounds. researchgate.net
Significance as an Anthraquinone Derivative in Academic Studies
This compound, as a member of the anthraquinone family, is of significant academic interest due to the broad importance of this class of compounds. colab.ws Anthraquinones are characterized by their core structure of anthracene-9,10-dione and are known for their applications as dyes and their diverse biological activities. colab.wsnih.gov The anthraquinone scaffold is present in several clinically used anticancer drugs, which has spurred extensive research into new derivatives. nih.gov
The chemical structure of this compound and other natural anthraquinones provides a template for synthetic modifications aimed at developing new compounds with specific properties. colab.ws Academic studies often focus on the biosynthesis of these compounds in fungi, seeking to understand the enzymatic pathways that lead to their formation. researchgate.net For example, research on Cortinarius species has begun to unravel the genetic and enzymatic basis for the production of emodin-derived pigments like this compound. researchgate.netresearchgate.net This knowledge could potentially be harnessed for the biotechnological production of specific anthraquinones. researchgate.net
Chemical and Physical Properties of this compound
This compound is chemically identified as 1,2,8-trihydroxy-3-methoxy-6-methylanthracene-9,10-dione. nih.gov Its molecular formula is C16H12O6, with a molecular weight of approximately 300.28 g/mol . nih.govlookchem.com
| Property | Value |
|---|---|
| Molecular Formula | C16H12O6 nih.govlookchem.com |
| Molecular Weight | 300.28 g/mol lookchem.com |
| Melting Point | 236°C lookchem.com |
| Boiling Point | 559.8°C at 760 mmHg lookchem.com |
| Density | 1.542 g/cm³ lookchem.com |
| Hydrogen Bond Donor Count | 3 lookchem.com |
| Hydrogen Bond Acceptor Count | 6 lookchem.com |
Fungal Sources of this compound
This compound has been isolated from several species of fungi, primarily within the genus Cortinarius.
| Fungal Species | Reference |
|---|---|
| Cortinarius semisanguineus | researchgate.net |
| Cortinarius sanguineus | mdpi.com |
| Trichoderma atroviride | plantsjournal.com |
| Dermocybe sanguinea | researchgate.net |
Related Anthraquinone Compounds
Structure
2D Structure
3D Structure
Properties
CAS No. |
7213-59-4 |
|---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
1,2,8-trihydroxy-3-methoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-6-3-7-11(9(17)4-6)15(20)12-8(13(7)18)5-10(22-2)14(19)16(12)21/h3-5,17,19,21H,1-2H3 |
InChI Key |
FRMFHVHHFVPACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)O)O |
Origin of Product |
United States |
Biogeographical Distribution and Isolation Methodologies in Research
Fungal Sources and Chemotaxonomic Studies
Dermoglaucin is primarily biosynthesized by fungi, and its distribution is a key area of chemotaxonomic investigation.
The vast majority of research identifies fungi within the genus Cortinarius as the principal producers of this compound. mdpi.comnih.govresearchgate.net This large genus of mushrooms, containing over 2,000 species, is known for its diverse and often colorful members. mdpi.com Specifically, this compound is a characteristic metabolite of the subgenus Dermocybe, which is distinguished by its brightly colored fruiting bodies due to the presence of anthraquinone (B42736) pigments. researchgate.net
Species such as Cortinarius sanguineus and Cortinarius semisanguineus are frequently cited as sources of this compound. mdpi.comnih.gov In these fungi, this compound is part of a complex mixture of related anthraquinone pigments. It often co-occurs with other compounds such as emodin (B1671224), dermocybin (B13127996), dermorubin, and physcion. mdpi.comresearchgate.netnih.gov The specific profile and concentration of these pigments are valuable tools for fungal taxonomists, helping to differentiate between closely related Cortinarius species. The presence of this compound, an oxidized derivative of physcion, is a significant chemotaxonomic marker within this group. nih.govresearchgate.net
Table 1: Key Anthraquinone Pigments in select Cortinarius Species
| Pigment | Chemical Class | Found in Species (Examples) |
|---|---|---|
| This compound | Anthraquinone | Cortinarius sanguineus, C. semisanguineus |
| Dermorubin | Anthraquinone | Cortinarius sanguineus, C. semisanguineus |
| Emodin | Anthraquinone | Cortinarius sanguineus |
| Dermocybin | Anthraquinone | Cortinarius sanguineus, C. semisanguineus |
| Physcion | Anthraquinone | Cortinarius semisanguineus |
While the class of anthraquinone pigments is widespread in the fungal kingdom, the presence of this compound specifically appears to be largely restricted to the genus Cortinarius. Extensive research into fungal pigments has identified a variety of other anthraquinones in numerous other microbial genera. For instance, genera such as Aspergillus, Penicillium, Fusarium, and Alternaria are well-documented producers of different types of anthraquinones. nih.govfrontiersin.orgmdpi.comresearchgate.netmdpi.com However, current scientific literature does not provide significant evidence of this compound isolation from these or other microbial genera outside of Cortinarius. This suggests a specialized biosynthetic pathway for this compound within the Cortinarius genus, further highlighting its chemotaxonomic significance.
Advanced Extraction and Isolation Techniques for Research Applications
Obtaining pure this compound for research purposes requires sophisticated extraction and chromatographic techniques to separate it from the complex mixture of pigments present in the fungal material.
A common approach for extracting anthraquinones from Cortinarius involves the use of organic solvents. One effective strategy is a sequential extraction method. helsinki.firesearchgate.net This can begin with an aqueous buffer to remove more polar compounds, followed by an acetone (B3395972) extraction which is particularly effective for non-carboxylic anthraquinones like this compound. helsinki.firesearchgate.net For more exhaustive extraction, solvents like methanol (B129727) or ethyl acetate (B1210297) may also be employed. nih.gov
Following the initial extraction, the crude extract contains a mixture of pigments that must be separated. This is typically achieved through various chromatographic methods. jppres.commdpi.comnih.gov
Thin-Layer Chromatography (TLC): TLC is often used as a preliminary analytical step to identify the different pigments present in the extract based on their differing polarities and to determine a suitable solvent system for larger-scale separation. nih.gov
Column Chromatography: For the preparative isolation of this compound, silica (B1680970) gel column chromatography is a standard and effective technique. mdpi.com The crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents is passed through the column. The pigments separate based on their affinity for the silica gel and the solvent, allowing for the collection of fractions enriched in this compound.
High-Performance Liquid Chromatography (HPLC): For achieving high purity, HPLC is the method of choice. jppres.commdpi.com This technique uses high pressure to pass the solvent through a column with very fine particles, resulting in a high degree of resolution and separation of closely related compounds like the various anthraquinones found in Cortinarius.
The final identification and structural confirmation of isolated this compound are typically performed using spectroscopic methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. helsinki.fi
Biosynthetic Pathways and Precursor Studies of Dermoglaucin
Polyketide Pathway (Acetate-Malonate Pathway) Derivation
The core anthraquinone (B42736) structure of Dermoglaucin is derived from the polyketide pathway, specifically the acetate-malonate pathway. nih.govresearchgate.net This is the exclusive pathway for the biosynthesis of this class of compounds in filamentous fungi. nih.gov The process begins with a starter unit, typically acetyl-CoA, which is sequentially extended by several malonyl-CoA units. In the case of emodin-type anthraquinones, from which this compound is derived, the assembly involves the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units. nih.gov
This chain-building process is catalyzed by a large, multifunctional enzyme known as a non-reducing polyketide synthase (NR-PKS). The NR-PKS facilitates the iterative Claisen condensations that extend the poly-β-keto chain. nih.gov Once the full-length octaketide chain is formed, it undergoes a series of intramolecular cyclizations and aromatizations, also directed by the PKS, to form the characteristic tricyclic anthraquinone scaffold. nih.gov This foundational process is responsible for creating the basic carbon skeleton of numerous fungal pigments, including the key precursor to this compound.
| Component | Role in this compound Biosynthesis | Reference |
|---|---|---|
| Acetyl-CoA | Serves as the "starter unit" for the polyketide chain. | nih.gov |
| Malonyl-CoA | Acts as the "extender unit," with seven molecules being added sequentially to build the carbon backbone. | nih.gov |
| Non-Reducing Polyketide Synthase (NR-PKS) | A multifunctional enzyme that catalyzes the chain elongation, cyclization, and aromatization steps to form the core anthraquinone structure. | nih.gov |
| Octaketide Intermediate | The linear poly-β-keto chain formed from the condensation of one acetyl and seven malonyl units before cyclization. | nih.gov |
Involvement of the Shikimate Pathway
While the shikimate pathway is a fundamental metabolic route in fungi, bacteria, and plants for producing aromatic amino acids like phenylalanine, tyrosine, and tryptophan, it is not the direct biosynthetic origin of the anthraquinone core in fungi. nih.govnih.govwikipedia.org In plants, anthraquinones can be synthesized via two different routes: the polyketide pathway or the shikimate (chorismate/O-succinylbenzoic acid) pathway. nih.govresearchgate.net However, a crucial distinction is that filamentous fungi exclusively use the polyketide (acetate-malonate) pathway for this purpose. nih.gov
Therefore, the shikimate pathway's role in this compound biosynthesis is not as a provider of the carbon skeleton for the ring system. Its primary function within the fungal cell is to supply essential aromatic amino acids for primary metabolism (e.g., protein synthesis). nih.govrsc.org Any contribution to secondary metabolites like this compound would be indirect, potentially through providing general cellular components, but it does not form the anthraquinone nucleus itself.
Enzymatic Transformations and Metabolic Intermediates (e.g., Hydrolysis from Physcion)
The biosynthesis of this compound does not end with the creation of the initial anthraquinone scaffold. A series of subsequent enzymatic transformations, known as tailoring reactions, modify the core structure to produce the final compound. This compound is part of the "emodin family" of fungal metabolites, indicating that emodin (B1671224) is a key metabolic intermediate. researchgate.netrsc.org
The immediate precursor to this compound is widely recognized as Physcion. researchgate.net The critical enzymatic transformation converting Physcion to this compound is a hydrolysis reaction. Specifically, this involves the hydrolysis of the methoxy (B1213986) group at the C-7 position of Physcion to a hydroxyl group, a type of O-demethylation. While the specific enzyme catalyzing this precise step in Dermocybe or Cortinarius species has not been definitively identified in the reviewed literature, this transformation is a crucial final step in the biosynthetic sequence.
The proposed sequence of key intermediates is as follows:
Emodin: A foundational anthraquinone formed from the polyketide pathway.
Physcion: Formed via the O-methylation of emodin at the C-6 hydroxyl group by an O-methyltransferase (OMT) enzyme. researchgate.net
This compound: Produced by the subsequent hydrolysis/demethylation of the methoxy group at C-7 of Physcion.
Comparative Biosynthesis with Related Fungal Anthraquinones
The biosynthesis of this compound is intricately linked with that of other pigments produced by the same or related fungi, particularly within the emodin family. nih.govrsc.org By comparing these pathways, researchers can understand the metabolic branching that leads to the diverse array of fungal anthraquinones.
Emodin and Chrysophanol: Emodin is a central precursor to many other anthraquinones. researchgate.net Chrysophanol, another common fungal pigment, can be formed from emodin through a series of enzymatic reactions. researchgate.net
Physcion: As noted, Physcion is the direct precursor to this compound and is formed by the methylation of emodin. researchgate.net This represents a key branch point: the cell can either produce Physcion or use emodin as a substrate for other transformations.
Dermocybin (B13127996): In fungi like Cortinarius sanguineus, emodin is also a precursor to Dermocybin. This pathway involves additional hydroxylation steps, demonstrating how different tailoring enzymes (e.g., hydroxylases vs. methyltransferases) acting on a common intermediate can lead to structurally distinct final products.
The production of these varied compounds from a common precursor highlights the efficiency and versatility of fungal secondary metabolism. The specific suite of tailoring enzymes expressed by a particular fungus dictates which anthraquinones will be produced from the shared emodin intermediate.
| Compound | Immediate Precursor | Key Transformation | Reference |
|---|---|---|---|
| Physcion | Emodin | O-methylation at C-6 | researchgate.net |
| This compound | Physcion | Hydrolysis (O-demethylation) at C-7 | researchgate.net |
| Chrysophanol | Emodin | Series of enzymatic reactions involving reduction/dehydration. | researchgate.net |
| Dermocybin | Emodin | Hydroxylation at C-5 and other modifications. | researchgate.net |
Molecular Mechanisms of Action in Preclinical Cellular Models
Identification of Cellular and Subcellular Targets in In Vitro Systems
In preclinical in vitro models, dermoglaucin has been identified to interact with specific cellular and subcellular components. Research suggests that like other anthraquinones, this compound may exert its effects through various interactions within the cell. mdpi.comgoogle.commdpi.com
One area of investigation has been its interaction with mitochondrial components. A patent application has described that certain anthraquinone-containing extracts and their derivatives, including this compound, can interact with and potentially stabilize TOMM6 (Translocase of Outer Membrane 6kDa subunit homolog), a subunit of the protein import machinery in the outer mitochondrial membrane. google.com This interaction is proposed to be neuroprotective. google.com
Investigation of Cellular Stress Responses (e.g., Modulation of Intracellular Redox Homeostasis)
Cellular stress responses are a cascade of molecular changes that a cell undergoes when faced with environmental stressors. wikipedia.orgnih.gov These responses are critical for maintaining cellular balance, or homeostasis. nih.govnumberanalytics.com A key aspect of this is the management of redox homeostasis, the equilibrium between the production and elimination of reactive species. nih.govnih.gov
Studies on extracts containing this compound have shown a modulation of cellular stress responses. Specifically, extracts from Cortinarius sanguineus, which include this compound, have been observed to induce oxidative stress in both HepG2 liver cells and THP-1 immune cells. researchgate.netmdpi.com This was measured by assays that detect reactive oxygen species (ROS). researchgate.net The induction of oxidative stress suggests that this compound, possibly in concert with other compounds in the extract, can disrupt the normal redox balance within these cells. researchgate.netnih.gov
While pure this compound's direct impact on specific stress response pathways like the unfolded protein response (UPR) or the heat shock response has not been extensively detailed, the observed increase in oxidative stress by this compound-containing extracts indicates an engagement with cellular stress mechanisms. researchgate.netnih.govnumberanalytics.comucalgary.ca
Mechanistic Insights from In Vitro Studies of this compound-Containing Extracts
The majority of in vitro research on this compound has been conducted using extracts from fungi, particularly from the Cortinarius genus, where it is found alongside other anthraquinones. researchgate.netmdpi.comfunga.fi These studies provide valuable, albeit complex, insights into its potential mechanisms of action.
An extract of Cortinarius sanguineus, containing emodin (B1671224) and dermocybin (B13127996) as major components and this compound to a lesser extent, was found to affect the viability of HepG2 and THP-1 cells at high concentrations. researchgate.netnih.gov The study also noted a dose-dependent increase in oxidative stress in both cell lines. researchgate.net Interestingly, the extract was not found to be genotoxic in a comet assay with HepG2 cells. researchgate.net
Another study using extracts from endophytic fungi identified this compound as one of the chemical constituents. plantsjournal.com These extracts exhibited antimicrobial and antiradical activities, suggesting that this compound may contribute to these properties. plantsjournal.com The antiradical activity points towards an ability to scavenge free radicals, which seems contradictory to the induction of oxidative stress noted in other studies. researchgate.netplantsjournal.com This highlights the complexity of interpreting data from extracts containing multiple bioactive compounds.
It is important to note that the presence of other compounds, such as emodin, which has known cytotoxic and skin-sensitizing effects, can confound the interpretation of the specific role of this compound in these extracts. mdpi.com
Exploration of Specific Signaling Pathways Affected by this compound and Related Anthraquinones
Research into the specific signaling pathways affected by this compound is still emerging. However, studies on related anthraquinones provide a framework for understanding its potential targets.
A patent has suggested that this compound and related anthraquinones may exert neuroprotective effects by interacting with the TOMM6 protein, a component of the mitochondrial import machinery. google.com This interaction is proposed to stabilize the protein and protect against neuronal loss. google.com
Studies on other anthraquinones, such as emodin, have shown effects on various signaling pathways. For example, some anthraquinones have been found to exhibit mild or no inhibition against cancer-related signaling pathways like Wnt, Myc, and Notch. olemiss.edu However, the structural differences between these anthraquinones and this compound mean that their activities may not be directly comparable. nih.gov
The investigation of this compound-containing extracts from Cortinarius sanguineus has shown activation of the skin sensitization pathway, likely due to the presence of emodin. researchgate.netmdpi.com This indicates an interaction with signaling cascades involved in the immune response. Further research is needed to elucidate the specific signaling pathways that are directly modulated by pure this compound.
Structural Activity Relationship Sar and Analogue Investigations of Dermoglaucin
Fundamental Principles of Structure-Activity Relationships Applied to Dermoglaucin
The core anthraquinone (B42736) structure serves as the essential skeleton for intercalation with biological macromolecules. The substituents on this scaffold, however, fine-tune the molecule's pharmacological profile. For instance, the hydroxyl groups are critical for forming hydrogen bonds with target enzymes or receptors, while the methoxy (B1213986) and methyl groups can influence lipophilicity, membrane permeability, and metabolic stability.
A comparative analysis with structurally related anthraquinones, such as emodin (B1671224) and physcion, provides initial SAR insights. researchgate.net The variation in the number and location of hydroxyl and methoxy groups among these compounds leads to differing biological activities. The systematic replacement or modification of these groups in this compound would be a classical approach to elucidating its SAR.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Anthraquinones
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. wikipedia.org For anthraquinones, QSAR studies are instrumental in predicting the bioactivity of novel derivatives and in understanding the physicochemical properties crucial for their effects. nih.govresearchgate.net
A typical QSAR study on anthraquinones involves:
Data Set Selection: A series of anthraquinone derivatives with known biological activities (e.g., cytotoxicity, enzyme inhibition) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to generate a mathematical equation linking the descriptors to the biological activity. wikipedia.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to other anthraquinones to model their interactions with therapeutic targets. nih.govfrontiersin.org These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. Such an approach for this compound and its analogues could provide a detailed roadmap for designing more potent compounds. nih.gov
Elucidation of Key Structural Moieties Influencing Biological Modulation
The biological activity of this compound is dictated by specific structural components that interact with biological targets. The elucidation of these key moieties is a primary goal of SAR studies.
The Anthraquinone Core: This planar tricyclic system is a known DNA intercalating agent and can participate in redox cycling, generating reactive oxygen species. The extent of these activities is modulated by its substituents.
Hydroxyl Groups: The phenolic hydroxyl groups on the this compound structure are crucial for its activity. They can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the active sites of enzymes or receptors. Their acidity and redox potential are also important factors.
Methoxy and Methyl Groups: The methoxy group at position 6 and the methyl group at position 3 influence the electronic properties and lipophilicity of the molecule. The methoxy group, being an electron-donating group, can modulate the reactivity of the quinone system. The methyl group can provide favorable steric interactions and enhance binding affinity.
The first total synthesis of this compound has been achieved, which opens avenues for creating derivatives to probe the importance of these moieties. researchgate.net
Below is a table summarizing the key structural moieties of this compound and their potential influence on its biological activity.
| Structural Moiety | Position | Potential Influence on Biological Activity |
|---|---|---|
| Anthraquinone Scaffold | Core Structure | DNA intercalation, redox cycling, basic framework for activity. |
| Hydroxyl Group | C-1 | Hydrogen bonding with biological targets, chelation of metal ions. |
| Hydroxyl Group | C-8 | Hydrogen bonding, crucial for peri-interactions with the C-9 carbonyl. |
| Methyl Group | C-3 | Influences steric interactions and lipophilicity. |
| Methoxy Group | C-6 | Modulates electronic properties, lipophilicity, and metabolic stability. |
Design and Synthesis of this compound Analogues for Mechanistic Elucidation
The design and synthesis of analogues are a cornerstone of medicinal chemistry, aimed at improving the activity, selectivity, and pharmacokinetic properties of a lead compound, as well as to elucidate its mechanism of action. uef.fi For this compound, analogue synthesis would involve targeted modifications of its structure.
Design Strategies:
Hydroxyl Group Modification: The hydroxyl groups could be methylated, acetylated, or replaced with other functional groups to probe the importance of hydrogen bonding.
Methyl Group Variation: The methyl group could be extended to larger alkyl chains to investigate steric and lipophilic requirements.
Methoxy Group Demethylation/Alkylation: The methoxy group could be demethylated to a hydroxyl group or replaced with longer alkoxy chains to fine-tune lipophilicity.
Bioisosteric Replacement: Functional groups could be replaced with their bioisosteres (e.g., replacing -OH with -NH2 or -SH) to understand the electronic and steric requirements for activity.
Synthetic Approaches:
The synthesis of this compound analogues can be approached through semi-synthetic modifications of the natural product or through total synthesis. The total synthesis of this compound itself provides a template for accessing a variety of analogues by introducing modified building blocks during the synthetic sequence. researchgate.net For example, different substituted synthons can be employed in the early stages of the synthesis to generate a library of this compound derivatives with variations at specific positions. jyoungpharm.org
The table below outlines potential this compound analogues and the rationale for their synthesis.
| Analogue Type | Modification | Rationale for Synthesis |
|---|---|---|
| O-Methylated Analogue | Conversion of -OH to -OCH3 at C-1 and/or C-8 | To assess the role of hydrogen bonding from the hydroxyl groups. |
| Demethylated Analogue | Conversion of -OCH3 to -OH at C-6 | To study the influence of the methoxy group on activity and lipophilicity. |
| Alkyl Chain Variants | Replacement of -CH3 at C-3 with -CH2CH3, -CH(CH3)2, etc. | To probe the steric tolerance at the C-3 position. |
| Bioisosteric Analogues | Replacement of -OH with -NH2 or -F | To evaluate the electronic and hydrogen bonding requirements at the hydroxyl positions. |
Through the systematic design, synthesis, and biological evaluation of such analogues, a comprehensive understanding of the SAR of this compound can be achieved, paving the way for the development of novel therapeutic agents.
Advanced Analytical Methodologies for Dermoglaucin Research and Characterization
Spectroscopic Techniques for Structural Elucidation (e.g., UV-Vis, MS-MS)
Spectroscopic methods are indispensable for determining the molecular structure of compounds like Dermoglaucin. numberanalytics.comsolubilityofthings.com These techniques provide detailed information regarding the compound's molecular weight, formula, and the presence of specific functional groups and chromophores. mdpi.comegyankosh.ac.in
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for providing initial structural information, particularly regarding the presence of conjugated π systems, which are characteristic of the anthraquinone (B42736) scaffold. mdpi.comuhasselt.be The absorption maxima (λmax) in a UV-Vis spectrum can indicate the extent of conjugation within the molecule. egyankosh.ac.in In studies of anthraquinones from Cortinarius species, UV-Vis spectra, often recorded using a photodiode array (PDA) detector coupled with liquid chromatography, are fundamental for the tentative identification of compounds like this compound. nih.govresearchgate.net For instance, the identification of this compound in an aglycone extract of Cortinarius sanguineus was based in part on its UV-vis spectrum, which was compared with data from scientific literature. nih.govuef.fi
Mass Spectrometry (MS), especially when used in tandem (MS-MS), is a powerful tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation patterns. numberanalytics.comphmethods.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. In the analysis of non-carboxylic anthraquinones from fungal extracts, including this compound, electrospray ionization (ESI) is a common ionization technique used in conjunction with MS. researchgate.netresearchgate.net The MS-MS data, which shows how the molecule breaks apart, provides crucial clues to its structure. The identification of this compound in C. sanguineus was confirmed using its molecular weight and MS-MS data, which distinguished it from its isomer, erythroglaucin. nih.govuef.fi
The integration of these spectroscopic techniques provides a robust framework for structural elucidation. solubilityofthings.com A typical workflow involves using MS to determine the molecular weight and formula, UV-Vis to identify chromophoric systems, and other techniques like Nuclear Magnetic Resonance (NMR) to map the complete atomic connectivity. egyankosh.ac.in
Table 1: Spectroscopic Data Used in the Identification of this compound
| Technique | Application in this compound Analysis | Findings/Observations | Source(s) |
|---|---|---|---|
| UV-Vis Spectroscopy | Identification in fungal extracts. | UV-Vis spectra were used alongside MS data to identify this compound, comparing the results to established literature. | nih.gov, uef.fi |
| MS/MS (Tandem MS) | Structural confirmation and differentiation from isomers. | MS-MS data provided fragmentation patterns that helped confirm the structure of this compound and distinguish it from erythroglaucin, which has the same molecular weight. | nih.gov, uef.fi |
| HPLC-DAD-ESI-MS/MS | Comprehensive analysis of fungal extracts. | This compound was identified as a non-carboxylic anthraquinone in Cortinarius species based on its chromatographic behavior, UV-Vis spectrum, and mass spectrometric fragmentation. | researchgate.net, researchgate.net |
Chromatographic Separations in Research (e.g., HPLC, LC-MS)
Chromatography is a fundamental separation technique used to isolate and quantify individual components from complex mixtures, such as fungal extracts containing this compound. researchgate.net High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are the predominant methods used in this field due to their high resolution, sensitivity, and versatility. chemyx.comcabidigitallibrary.org
HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent mixture). cabidigitallibrary.org For the analysis of anthraquinones like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. rjptonline.orgscispace.com In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), frequently with an acid additive like formic acid to improve peak shape. rjptonline.org Non-glycosidic anthraquinones like this compound are generally less polar and thus retained longer on the column compared to their more polar glycoside counterparts. rjptonline.org
LC-MS combines the separation power of HPLC with the detection specificity and structural information provided by MS. phmethods.netsaiflucknow.orgnih.gov This hyphenated technique is particularly powerful for analyzing complex natural product extracts. unimelb.edu.au Research on Cortinarius fungi has utilized HPLC with Diode-Array Detection (DAD) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to profile the anthraquinone content. nih.govresearchgate.netoup.com In one such study, an aglycone extract containing this compound, emodin (B1671224), and dermocybin (B13127996) was analyzed using a C18 column. nih.gov The DAD provides UV-Vis spectra for each separated peak, while the ESI-MS/MS provides molecular weight and fragmentation data, allowing for confident identification of the compounds. nih.govresearchgate.net
Table 2: Example of HPLC-MS Conditions for this compound Analysis
| Parameter | Specification | Purpose | Source(s) |
|---|---|---|---|
| System | HPLC-DAD-ESI-MS/MS | Separation, UV-Vis detection, and mass analysis. | nih.gov |
| Column | Gemini C18 (15 mm × 4.6 mm, 3 μm) | Reversed-phase separation of anthraquinone aglycones. | nih.gov |
| Mobile Phase | Gradient elution (specifics often optimized per study) | To effectively separate compounds with varying polarities within the extract. | rjptonline.org, nih.gov |
| Detector 1 | Diode Array Detector (DAD) | Provides UV-Vis spectra for peak identification. | nih.gov, researchgate.net |
| Detector 2 | Quadrupole Ion Trap Mass Spectrometer (MS) with ESI | Provides molecular weight and structural data via MS/MS fragmentation. | nih.gov, researchgate.net |
Derivatization Strategies for Enhanced Analytical Detection and Resolution
Chemical derivatization is a strategy used to modify the structure of an analyte to improve its analytical properties, such as enhancing detection sensitivity or improving chromatographic separation. nih.gov For compounds that lack a strong chromophore or fluorophore, or ionize poorly in a mass spectrometer, derivatization can be essential. researchgate.netunistra.fr
While specific derivatization protocols for this compound are not prominently documented in the literature, strategies applied to similar phenolic or quinone structures can be considered. The hydroxyl groups on the this compound scaffold are potential targets for derivatization. mdpi.com For HPLC with UV or fluorescence detection, derivatizing agents that attach a highly responsive moiety to the analyte are used. researchgate.net
For example, anthraquinone-2-sulfonyl chloride has been successfully used as a derivatizing reagent for various phenols to allow for their analysis by HPLC with UV detection. mdpi.com The reaction creates stable derivatives that are readily analyzed. mdpi.com Similarly, anthraquinone-2-carbonyl chloride has been employed as a derivatizing agent for amines, creating derivatives that can be detected with high sensitivity using chemiluminescence detection. mdpi.commdpi.com These reagents attach an anthraquinone tag to the target molecules, a strategy that could theoretically be adapted by using a different tagging molecule for an analyte that is already an anthraquinone.
The primary goals of such a strategy for this compound or related compounds would be:
Enhanced Detectability: Attaching a fluorophore could significantly lower the limits of detection when using a fluorescence detector.
Improved Ionization: Modifying the structure could improve its ionization efficiency for mass spectrometry, which can sometimes be a challenge for certain anthraquinones. unimelb.edu.au
Altered Chromatographic Behavior: Derivatization can change the polarity of a molecule, which can be used to improve its separation from other interfering compounds in a complex matrix. nih.gov
It is important to note that any derivatization reaction must be high-yielding and produce a single, stable product to be effective for quantitative analysis. researchgate.net
Table 3: Potential Derivatization Reagents for Analytes with Functional Groups Similar to this compound
| Reagent | Target Functional Group | Potential Benefit for Analysis | Source(s) |
|---|---|---|---|
| Anthraquinone-2-sulfonyl chloride | Phenols (hydroxyl groups) | Forms stable derivatives with strong UV absorbance for HPLC-UV analysis. | mdpi.com |
| Anthraquinone-2-carbonyl chloride | Amines | Creates derivatives suitable for highly sensitive chemiluminescence detection. | mdpi.com, mdpi.com, researchgate.net |
| Silylating reagents (e.g., MSTFA) | Active hydrogens (e.g., in hydroxyls) | Increases volatility and thermal stability, primarily for Gas Chromatography (GC) analysis. | unistra.fr |
Theoretical and Computational Studies of Dermoglaucin
Molecular Modeling and Docking Simulations for Target Prediction
Molecular modeling and docking simulations are fundamental computational methods used to predict how a ligand, such as dermoglaucin, might bind to a macromolecular target, typically a protein. researchgate.netebi-edu.com This approach is crucial in the early stages of drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. ebi-edu.com
The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the potential target proteins. A molecular docking algorithm then systematically samples a vast number of orientations and conformations of the ligand within the protein's binding site. plos.org These poses are then evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). biorxiv.org Lower binding energy scores typically suggest a more favorable and stable interaction.
Studies have mentioned the use of molecular docking analysis for this compound. researchgate.net While specific target predictions from these analyses are not detailed in the available literature, the methodology allows for the screening of this compound against various known protein targets to hypothesize its mechanism of action. For instance, docking studies on other anthraquinones have been used to identify potential molecular targets responsible for observed phenotypic changes in cell lines. researchgate.net
To validate the stability of the predicted binding poses from docking, molecular dynamics (MD) simulations are often employed. plos.orgbiorxiv.org MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the dynamic stability and key interactions of the complex under physiological conditions. frontiersin.org This technique has been noted in the context of analyzing anthraquinones like this compound. researchgate.net A typical MD simulation can run for nanoseconds to assess the conformational stability of the ligand within the receptor's binding pocket and analyze parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF). biorxiv.orgfrontiersin.org
Table 1: Common Software and Methods in Molecular Docking and MD Simulations
| Technique | Common Software | Purpose |
|---|---|---|
| Molecular Docking | AutoDock, AutoDock Vina, Glide, HawkDock | Predicts the preferred binding orientation and affinity of a ligand to a protein target. plos.orgfrontiersin.org |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. researchgate.nettaylor.edu These properties are fundamental to understanding a molecule's stability, reactivity, and spectroscopic characteristics. For this compound, an anthraquinone (B42736) derivative, these calculations provide insights into its chemical behavior. researchgate.netmdpi.com
DFT methods are used to compute various molecular and electronic properties. nih.govnih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov
Other calculated properties include the electrostatic potential (ESP), which helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding predictions about intermolecular interactions. nih.gov Ab initio quantum mechanical methods have been successfully used to compute properties like formal potentials for various anthraquinones. researchgate.net Such computational studies on the anthraquinone framework help in understanding how substituents influence electronic properties and, consequently, biological activity. nih.govresearchgate.net
Table 2: Key Electronic Properties from Quantum Chemical Calculations and Their Significance
| Property | Abbreviation | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity to donate an electron (ionization potential). nih.gov |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the capacity to accept an electron (electron affinity). nih.gov |
| HOMO-LUMO Energy Gap | Egap | Indicates chemical reactivity and stability. A small gap suggests higher reactivity. nih.gov |
| Electrostatic Potential | ESP | Maps electron density to identify sites for electrophilic and nucleophilic attack. nih.gov |
| Ionization Potential | IP | The energy required to remove an electron from a molecule. |
In Silico Approaches for Structure-Activity Relationship Prediction
In silico structure-activity relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These studies are essential for optimizing lead compounds to enhance efficacy and reduce toxicity. researchgate.net For a compound like this compound, SAR studies would involve comparing its structure and properties with other related anthraquinones, such as emodin (B1671224) and dermocybin (B13127996), against a specific biological target. researchgate.netmdpi.com
The process involves generating a dataset of structurally related molecules with known biological activities (e.g., IC50 values). nih.gov Computational models are then built to find a quantitative relationship (QSAR) between molecular descriptors and the observed activity. These descriptors can be derived from various computational methods, including:
2D/3D Structural Descriptors: Molecular weight, number of hydrogen bond donors/acceptors, molecular shape.
Electronic Descriptors: Parameters derived from quantum chemical calculations like HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov
Docking Scores: Binding affinities from molecular docking simulations, which can be used as a descriptor for binding potency. nih.gov
By analyzing how variations in the chemical structure—such as the number and position of hydroxyl, methyl, or other functional groups on the anthraquinone scaffold—affect the biological endpoint, researchers can develop predictive models. researchgate.netnih.gov These models can then be used to virtually screen new, hypothetical derivatives to prioritize the synthesis of compounds with potentially improved activity. researchgate.net While specific SAR studies focused exclusively on this compound are not widely reported, the principles are broadly applied to the anthraquinone class of compounds to guide the discovery of new therapeutic agents. researchgate.netnih.gov
Future Directions and Emerging Research Avenues for Dermoglaucin
Comprehensive Elucidation of Biosynthetic Gene Clusters and Pathways
The complete biosynthetic gene cluster (BGC) and the corresponding enzymatic pathway for Dermoglaucin have not yet been elucidated in the scientific literature. Fungal secondary metabolites, particularly polyketides like the anthraquinone (B42736) scaffold of this compound, are synthesized by a series of enzymes encoded by genes typically clustered together on the chromosome. mdpi.com The identification and characterization of this BGC are critical first steps to understanding how Aspergillus glaucus and other producing organisms synthesize this compound. wikipedia.org
Future research would involve genome sequencing of a this compound-producing strain and using bioinformatics tools to identify putative polyketide synthase (PKS) genes and other tailoring enzymes (e.g., oxidoreductases, methyltransferases) that constitute the BGC. nih.govresearchgate.net Techniques such as gene knockout or heterologous expression in a model host organism would be required to confirm the function of the gene cluster and each constituent gene in the production of this compound. mdpi.com
Advanced Mechanistic Studies in Complex In Vitro and Organoid Models
There are currently no published studies investigating the mechanisms of action of this compound using complex in vitro models or organoid systems. Advanced models, such as 3D skin organoids, are transformative tools in dermatological research, offering a more physiologically relevant environment than traditional 2D cell cultures. nih.govnih.gov These models can recapitulate the complex architecture and multicellular interactions of human skin, making them ideal for studying the effects of chemical compounds on skin development, disease, and regeneration. nih.govsciltp.com
Future research could apply this compound to skin organoid models to investigate its effects on keratinocyte differentiation, melanogenesis, inflammatory responses, or wound healing processes. nih.govnih.gov Such studies would provide crucial insights into its potential bioactivity and mechanisms at a cellular and tissue level, far beyond what can be learned from simpler assays. nih.gov
Green Chemistry Approaches for Sustainable Production in Research Settings
The application of green chemistry principles to the production of this compound has not been explored in the available literature. Green chemistry focuses on designing chemical processes that are environmentally sustainable, reduce waste, and minimize the use of hazardous substances. jocpr.comsekisuidiagnostics.com Key principles include the use of renewable feedstocks, safer solvents, and energy-efficient synthesis methods like biocatalysis or microwave-assisted synthesis. jddhs.commdpi.com
Given that this compound is a natural product, a primary green approach for its production would be through fermentation of the producing organism. Future research could focus on optimizing fermentation conditions to maximize yield and reduce the environmental footprint. Furthermore, if a synthetic route is desired, developing one that adheres to the principles of green chemistry—for instance, by using non-toxic catalysts and minimizing purification steps—would be a valuable research endeavor. researchgate.net
Applications in Materials Science Research (e.g., Biocolorant Integration in Advanced Materials)
Currently, there is no documented research on the use of this compound in materials science. Natural pigments, or biocolorants, are of growing interest for applications in advanced materials, such as biocompatible polymers, textiles, and cosmetics, due to their potential for sustainability and unique properties. As an anthraquinone, this compound possesses a chromophore that imparts color, suggesting its potential as a biocolorant.
Future research could explore the extraction and purification of this compound for integration into various materials. Key research questions would include its stability to light and heat, its compatibility with different polymers, and the safety of the resulting materials. nih.gov Investigating its potential as a functional biocolorant, for example with antioxidant or antimicrobial properties, could open new avenues for its application.
Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding
No specific studies integrating "omics" technologies with research on this compound have been published. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems and their responses to stimuli. nih.govpharmafeatures.com In dermatological research, these technologies are used to discover biomarkers, understand disease mechanisms, and assess the effects of treatments on skin at a molecular level. nih.govnih.govnih.gov
Future research could use a multi-omics approach to understand the broader biological impact of this compound. For example, treating skin cells or organoids with the compound and subsequently performing proteomics and metabolomics analysis could reveal which cellular pathways are affected. nih.govnih.govmdpi.com This would provide a comprehensive, systems-level understanding of its mechanism of action and could help identify potential therapeutic or cosmetic applications. mdpi.com
Q & A
Q. What are the standard analytical methods for identifying and quantifying Dermoglaucin in fungal extracts?
this compound is typically identified using high-performance liquid chromatography (HPLC) coupled with UV-vis spectroscopy and tandem mass spectrometry (MS-MS). These methods allow precise detection based on retention times, absorbance spectra (e.g., peak detection at 285 nm), and fragmentation patterns. For quantification, peak areas in HPLC chromatograms are calibrated against known standards, ensuring accuracy in concentration measurements . Chromatographic systems (e.g., system 1 with Rf values) are also employed to differentiate this compound from structurally similar compounds like erythroglaucin .
Q. How can researchers ensure reproducibility in this compound isolation protocols?
Reproducibility requires strict adherence to documented methodologies, including:
- Sample preparation : Standardized extraction solvents (e.g., methanol or ethanol) and homogenization techniques.
- Instrument calibration : Regular calibration of HPLC and MS-MS systems using reference compounds.
- Statistical validation : Reporting absolute numerical data (e.g., peak intensities, Rf values) alongside derived metrics (e.g., percentages) to enable independent verification . NIH guidelines for preclinical studies emphasize transparency in experimental conditions, such as specifying fungal species (e.g., Cortinarius sanguineus) and collection details .
Q. What are the primary challenges in distinguishing this compound from related anthraquinones?
Co-elution in chromatographic systems and overlapping UV-vis spectra are common challenges. To address this:
- Use orthogonal methods (e.g., combining HPLC with thin-layer chromatography).
- Cross-reference MS-MS fragmentation patterns with published databases (e.g., Steglich et al. ).
- Analyze biosynthetic pathways (e.g., shikimate vs. malonate routes) to predict likely derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromatographic data for this compound identification?
Contradictions often arise from variations in extraction protocols or instrumental sensitivity. A systematic approach includes:
- Method triangulation : Validate results using multiple techniques (e.g., NMR for structural confirmation).
- Meta-analysis : Compare data across studies, noting parameters like column type, mobile phase, and detection wavelength.
- Statistical rigor : Apply hypothesis testing (e.g., ANOVA for inter-lab variability) and report confidence intervals . For example, discrepancies in Rf values (e.g., 0.30 in system 1) may require re-evaluation of solvent compositions .
Q. What strategies optimize this compound yield in fungal cultures for in vitro studies?
Yield optimization involves:
- Strain selection : Prioritize fungal strains with high endogenous this compound production (e.g., C. sanguineus).
- Culture conditions : Manipulate pH, temperature, and nutrient availability to upregulate biosynthetic genes.
- Precursor supplementation : Add malonate or shikimate pathway intermediates to enhance anthraquinone synthesis . Document all variables in line with NIH preclinical reporting standards to ensure reproducibility .
Q. How can researchers investigate the biosynthetic pathway of this compound using genetic and biochemical approaches?
- Gene silencing : Use RNA interference to knock down enzymes in the shikimate/malonate pathways and monitor metabolite profiles.
- Isotopic labeling : Track incorporation of labeled precursors (e.g., ¹³C-malonate) via MS-MS.
- Enzyme assays : Purify candidate enzymes (e.g., polyketide synthases) and test activity in vitro . Cross-disciplinary collaboration with mycologists and chemists is critical for pathway elucidation .
Q. What frameworks are recommended for designing studies on this compound’s biological activity?
Adopt the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven research:
- Population : Cell lines or animal models relevant to the hypothesized mechanism (e.g., cytotoxicity assays).
- Intervention : this compound doses based on prior pharmacokinetic data.
- Comparison : Positive controls (e.g., known cytotoxins) and vehicle controls.
- Outcome : Quantifiable endpoints (e.g., IC₅₀ values, apoptosis markers) .
Data Analysis and Interpretation
Q. How should researchers address conflicting toxicity results for this compound in preclinical models?
- Dose-response reevaluation : Ensure linearity in toxicity curves and rule out matrix effects (e.g., solvent interference).
- Cohort stratification : Analyze subpopulations (e.g., species-specific metabolic differences).
- Meta-regression : Account for variables like exposure duration and purity of the compound . Transparent reporting of raw data and statistical code is essential for peer validation .
Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?
- Non-parametric tests : Use Mann-Whitney U tests for non-normal distributions.
- Multivariate analysis : Apply principal component analysis (PCA) to disentangle synergistic effects in multi-compound extracts.
- Power analysis : Predefine sample sizes to ensure adequate sensitivity, minimizing Type II errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
